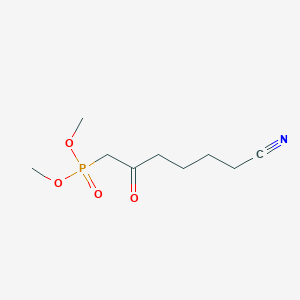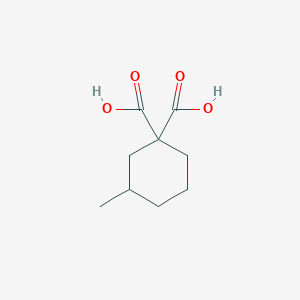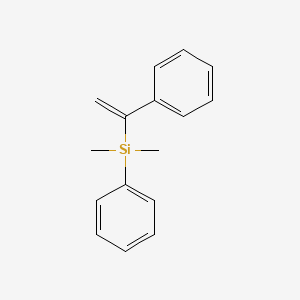
Silane, dimethylphenyl(1-phenylethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, dimethylphenyl(1-phenylethenyl)- is an organosilicon compound with the molecular formula C16H18Si. It is a derivative of silane, where the silicon atom is bonded to two methyl groups, one phenyl group, and one phenylethenyl group. This compound is known for its applications in various chemical reactions and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethylphenyl(1-phenylethenyl)- typically involves the reaction of phenylacetylene with dimethylphenylsilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene .
Industrial Production Methods
In industrial settings, the production of Silane, dimethylphenyl(1-phenylethenyl)- may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, dimethylphenyl(1-phenylethenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The phenyl or phenylethenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Silane, dimethylphenyl(1-phenylethenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives
Wirkmechanismus
The mechanism of action of Silane, dimethylphenyl(1-phenylethenyl)- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and other elements, facilitating the formation of stable complexes. This property is exploited in various applications, including catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylphenylsilane: A simpler compound with only one phenyl group and two methyl groups attached to the silicon atom.
Trimethylphenylsilane: Contains three methyl groups and one phenyl group attached to the silicon atom.
Diphenylmethylsilane: Has two phenyl groups and one methyl group attached to the silicon atom
Uniqueness
Silane, dimethylphenyl(1-phenylethenyl)- is unique due to the presence of the phenylethenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other silanes may not be as effective .
Eigenschaften
CAS-Nummer |
63935-90-0 |
|---|---|
Molekularformel |
C16H18Si |
Molekulargewicht |
238.40 g/mol |
IUPAC-Name |
dimethyl-phenyl-(1-phenylethenyl)silane |
InChI |
InChI=1S/C16H18Si/c1-14(15-10-6-4-7-11-15)17(2,3)16-12-8-5-9-13-16/h4-13H,1H2,2-3H3 |
InChI-Schlüssel |
YMCGBDBROXPJCB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=CC=C1)C(=C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [chloro(difluorophosphoryl)methyl]carbamate](/img/structure/B14501501.png)
![4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol](/img/structure/B14501504.png)
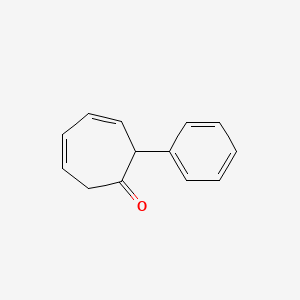
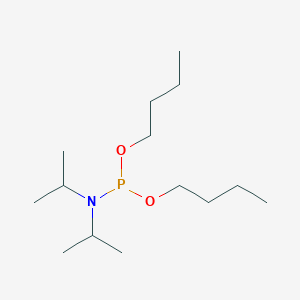

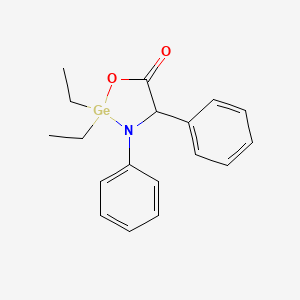


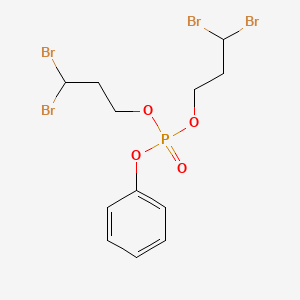

![S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine](/img/structure/B14501558.png)
